BPHA

Description

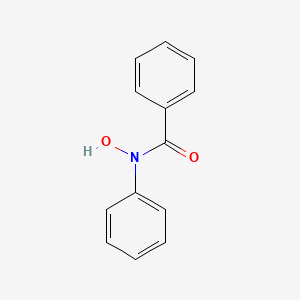

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYIXDZITBMCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059788 | |

| Record name | N-Phenylbenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder or fibers; [Alfa Aesar MSDS] | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304-88-1 | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-N-phenylhydroxylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenylbenzohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxy-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Hydroxybenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2RRM5KQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzoyl-N-phenylhydroxylamine (BPHA): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Benzoyl-N-phenylhydroxylamine (BPHA), a versatile organic compound, has carved a significant niche in analytical chemistry and is of growing interest in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and use, and an exploration of its analytical and potential biological significance.

Core Chemical Properties

N-Benzoyl-N-phenylhydroxylamine, with the chemical formula C₁₃H₁₁NO₂, is a white to cream-colored crystalline powder.[1][2] It is also known by several synonyms, including N-Phenylbenzohydroxamic acid and Tantalon.[1] The structural formula of BPHA is presented below:

Key physicochemical properties of BPHA are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 213.23 g/mol | [3][4] |

| Melting Point | 118-124 °C | [1][2][4] |

| Solubility | Practically insoluble in water. Soluble in ethanol, benzene, ether, chloroform, cyclohexanone, and glacial acetic acid. | [5] |

| pKa | 8.09 ± 0.19 (Predicted) | [5] |

| Appearance | White to cream crystalline powder or needles | [1][2] |

BPHA is stable under normal conditions but is incompatible with strong oxidizing agents.[5]

Spectral Data Interpretation

The identity and purity of N-Benzoyl-N-phenylhydroxylamine can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The FTIR spectrum of BPHA exhibits characteristic absorption bands that correspond to its functional groups. Key peaks include:

-

O-H stretching: A broad band in the region of 3100-3200 cm⁻¹, indicative of the hydroxyl group involved in hydrogen bonding.

-

C=O stretching: A strong absorption band around 1610-1630 cm⁻¹, corresponding to the carbonyl group of the amide.

-

N-O stretching: A band around 910-940 cm⁻¹.

-

Aromatic C-H stretching: Peaks observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of BPHA will show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings. A broad singlet for the hydroxyl proton (N-OH) is also expected, though its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 160-170 ppm) and multiple signals in the aromatic region (δ 120-140 ppm) for the carbons of the phenyl rings.

Mass Spectrometry: The mass spectrum of BPHA shows a molecular ion peak [M]⁺ at m/z 213, corresponding to its molecular weight.[6]

Experimental Protocols

Synthesis of N-Benzoyl-N-phenylhydroxylamine (BPHA)

The synthesis of BPHA is a two-step process, starting with the reduction of nitrobenzene to N-phenylhydroxylamine, followed by its acylation with benzoyl chloride.

Step 1: Synthesis of N-phenylhydroxylamine

This protocol is adapted from established methods for the reduction of nitrobenzene.[3][7]

Materials:

-

Nitrobenzene

-

Zinc dust

-

Ammonium chloride

-

Ethanol (50% aqueous solution)

-

Ice

Procedure:

-

In a large beaker or flask equipped with a mechanical stirrer, prepare a dispersion of zinc dust in a 50% aqueous ethanol solution.

-

To this stirring suspension, add nitrobenzene.

-

Initiate the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. The reaction is exothermic, and the temperature should be maintained between 14-16°C using an ice bath.

-

Continue the addition of ammonium chloride solution to maintain a controllable reaction rate.

-

After the addition is complete, continue stirring for an additional 15-20 minutes.

-

Filter the reaction mixture to remove zinc oxide and other insoluble materials.

-

Cool the filtrate in an ice-salt bath to crystallize the N-phenylhydroxylamine.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

dot

References

- 1. N-benzoyl-N-phenylhydroxylamine | C13H11NO2 | CID 67536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzoyl-N-phenylhydroxylamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. N-ベンゾイル-N-フェニルヒドロキルシアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Phenylbenzohydroxamic acid | 304-88-1 [chemicalbook.com]

- 6. N-Benzoyl-N-phenylhydroxylamine [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Probing the Nanoscale Dance of Proteins: A Technical Guide to p-Benzoyl-L-phenylalanine (pBpa) for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate network of protein-protein interactions (PPIs) at the nanoscale is fundamental to deciphering cellular processes and developing novel therapeutics. These transient and dynamic interactions govern signaling pathways, enzymatic cascades, and the assembly of cellular machinery. Traditional methods for studying PPIs often fall short in capturing these fleeting events within the native cellular environment. This technical guide delves into the application of p-benzoyl-L-phenylalanine (pBpa), a genetically encodable photo-crosslinking amino acid, as a powerful tool to illuminate the landscape of protein interactions with high spatial and temporal resolution. We will explore the core principles of pBpa-mediated photocrosslinking, provide detailed experimental protocols, present quantitative data, and visualize its application in elucidating a key signaling pathway. Additionally, we will briefly introduce a complementary technique, the branched Proximity Hybridization Assay (bPHA), for the quantitative analysis of protein proximity.

Core Principles of p-Benzoyl-L-phenylalanine (pBpa) Photocrosslinking

p-benzoyl-L-phenylalanine is an unnatural amino acid that can be genetically incorporated into a protein of interest at a specific site by hijacking the cellular translational machinery.[1] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, TAG) engineered into the gene of the target protein.[2][3]

The key to pBpa's utility lies in its benzophenone side chain.[4] Upon exposure to long-wave ultraviolet (UV) light (~350-365 nm), the benzophenone moiety is excited to a triplet diradical state.[5][6] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the pBpa-containing protein and its interacting partner.[5][7] This process effectively "freezes" the interaction, allowing for the capture and subsequent identification of even transient or weak binding partners. A key advantage of pBpa is its relative stability and minimal reactivity with water, making it well-suited for in vivo studies.[7]

Quantitative Aspects of pBpa-Mediated Crosslinking

The efficiency and resolution of pBpa photocrosslinking are critical parameters for experimental design and data interpretation. The following table summarizes key quantitative data associated with this technique.

| Parameter | Value | Reference |

| Crosslinking Distance | ~3.1 - 10 Å (~0.31 - 1.0 nm) | [5][8] |

| UV Activation Wavelength | 350 - 365 nm | [5][6] |

| Reactivity Preference | Preferentially reacts with C-H bonds, with a noted preference for methionine residues. | [5] |

| Crosslinking Efficiency | Variable, dependent on the specific site of incorporation, proximity and orientation of the interacting partner, and UV exposure time. Can be enhanced with halogenated pBpa analogs. | [5][6] |

Experimental Protocols

Genetic Incorporation of pBpa into a Protein of Interest

This protocol outlines the general steps for site-specific incorporation of pBpa into a target protein in mammalian cells.[2]

a. Plasmid Construction (5-6 days):

-

Mutagenesis: Introduce an amber stop codon (TAG) at the desired position within the gene of the protein of interest (POI) using site-directed mutagenesis. It is advisable to mutate the native stop codon to TAA or TGA to prevent read-through.[9]

-

Expression Vector: Clone the amber-mutated gene into a mammalian expression vector, preferably with a C-terminal affinity tag (e.g., HA, FLAG) for later purification and detection.[9]

-

Orthogonal System: Co-transfect the expression vector for the POI with plasmids encoding the engineered aminoacyl-tRNA synthetase (aaRS) specific for pBpa and its corresponding suppressor tRNA.[2][4]

b. Cell Culture and Transfection (3-4 days):

-

Cell Seeding: Seed mammalian cells (e.g., HEK293T) in appropriate growth medium.

-

Transfection: Transfect the cells with the plasmids encoding the POI-TAG and the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

-

pBpa Supplementation: Supplement the growth medium with 1 mM pBpa.[3]

-

Expression: Culture the cells for 16-40 hours to allow for the expression of the pBpa-containing protein.[2]

In Vivo Photocrosslinking

This protocol describes the UV irradiation of live cells to induce covalent crosslinking between the pBpa-containing protein and its interacting partners.

-

Cell Preparation: Wash the cells with phosphate-buffered saline (PBS).

-

UV Irradiation: Expose the cells to UV light at 365 nm. The duration of exposure can range from 10 minutes to 2 hours and should be optimized for the specific protein interaction being studied.[10] For in vivo crosslinking in yeast, cells can be irradiated for 30 minutes at 4°C.[11]

-

Cell Lysis: After irradiation, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

Analysis of Crosslinked Complexes by Mass Spectrometry

This protocol provides a general workflow for the identification of crosslinked proteins by mass spectrometry.

a. Affinity Purification:

-

Incubate the cell lysate with affinity beads (e.g., anti-HA or anti-FLAG) to capture the pBpa-containing bait protein and its crosslinked partners.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

b. Sample Preparation for Mass Spectrometry (adapted from[11][12][13]):

-

SDS-PAGE: Separate the eluted protein complexes by SDS-PAGE. Excise the gel bands corresponding to the crosslinked complexes.

-

In-Gel Digestion:

-

Destain the gel pieces.

-

Reduce disulfide bonds with dithiothreitol (DTT).

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the proteins with a protease, typically trypsin, overnight at 37°C.

-

-

Peptide Extraction and Desalting:

-

Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

Desalt and concentrate the peptides using C18 spin columns.

-

c. LC-MS/MS Analysis and Data Interpretation:

-

Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software (e.g., MaxQuant, Mascot) to identify the crosslinked peptides and the interacting proteins.[9]

Visualization of Experimental Workflow and a Signaling Pathway

pBpa Experimental Workflow

Caption: Workflow for studying PPIs using pBpa photocrosslinking.

Elucidating EGF Receptor Signaling with pBpa

pBpa has been instrumental in mapping the interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. For instance, it has been used to capture the interaction between the adaptor protein Grb2 and the activated EGF receptor.[14]

Caption: pBpa captures the Grb2-EGFR interaction in the MAPK pathway.

Branched Proximity Hybridization Assay (bPHA): A Quantitative Alternative

While pBpa excels at identifying direct interaction partners, the branched Proximity Hybridization Assay (bPHA) offers a powerful method for quantifying protein proximity at the nanoscale.[15][16][17]

Core Principles of bPHA

bPHA converts the proximity of two target proteins into a detectable and quantifiable signal.[18] This is achieved by using antibodies or other binding agents conjugated to specific DNA oligonucleotides. When two of these probes bind to their respective target proteins in close proximity, the oligonucleotides can serve as a template for a branched DNA (bDNA) amplification cascade, resulting in a fluorescent signal that is proportional to the number of proximal protein pairs.[15][18] The signal is typically read out using flow cytometry, allowing for high-throughput, single-cell resolution analysis.[16][17]

Quantitative Data from bPHA

| Parameter | Value/Feature | Reference |

| Signal Amplification | Up to 400-fold linear signal amplification | [15][16][18] |

| Detection Method | Flow Cytometry | [16][17] |

| Resolution | Nanoscale protein-protein proximity | [15] |

| Key Advantage | High-throughput, multiplexing, and single-cell resolution quantification. | [16] |

bPHA Experimental Workflow

Caption: General experimental workflow of the bPHA technique.

Conclusion

The study of protein-protein interactions at the nanoscale is a frontier in biological research and drug discovery. The use of the genetically encoded photocrosslinker p-benzoyl-L-phenylalanine provides a robust method for capturing and identifying direct binding partners within their native cellular context, offering unparalleled spatial and temporal resolution. Complementary techniques like the branched Proximity Hybridization Assay further empower researchers with high-throughput quantitative data on protein proximity. The detailed protocols and conceptual frameworks presented in this guide are intended to equip scientists with the knowledge to effectively employ these powerful technologies to unravel the complex interactomes that drive cellular function and disease. By illuminating these intricate molecular dances, we move closer to a more complete understanding of biology and the development of next-generation therapeutics.

References

- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 2. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 12. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 14. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]

- 15. Branched Proximity Hybridization Assay for the Quantification of Nanoscale Protein-Protein Proximity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new branched proximity hybridization assay for the quantification of nanoscale protein–protein proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction to polyhydroxyalkanoates as biodegradable polymers.

An In-depth Technical Guide to Polyhydroxyalkanoates (PHAs) as Biodegradable Polymers

Introduction to Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are a diverse family of linear polyesters produced by numerous microorganisms as intracellular carbon and energy storage granules.[1][2][3] These biopolymers are accumulated under conditions of nutrient limitation (such as nitrogen, phosphorus, or oxygen) with an excess supply of a carbon source.[2][4] As naturally occurring, biodegradable, and biocompatible materials, PHAs have garnered significant attention as a sustainable alternative to conventional petroleum-based plastics.[5][6][7]

PHAs exhibit a wide range of properties, from thermoplastic to elastomeric, depending on their chemical composition.[2] Over 150 different monomer units have been identified, leading to a vast array of potential polymers with tailored characteristics.[2][8] They are generally classified based on the number of carbon atoms in their monomer units:

-

Short-chain-length PHAs (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms. These are typically rigid and crystalline.[9][10] The most common example is poly(3-hydroxybutyrate) (PHB).

-

Medium-chain-length PHAs (mcl-PHAs): Composed of monomers with 6 to 14 carbon atoms. These are generally more elastomeric and have lower melting points.[9][10]

-

Long-chain-length PHAs (lcl-PHAs): Composed of monomers with more than 14 carbon atoms.[9]

The biocompatibility of PHAs is a key attribute, as their degradation products, such as the 3-hydroxybutyrate monomer, are natural metabolites found in the human body.[11][12] This makes them highly suitable for biomedical applications, including drug delivery and tissue engineering.[13][14][15]

Biosynthesis of Polyhydroxyalkanoates

The microbial synthesis of PHAs is a complex, enzyme-regulated process. The specific pathway utilized depends on the microorganism and the available carbon source.[16] The most well-understood pathway is for the production of PHB from acetyl-CoA, which involves three key enzymes:[4]

-

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

-

PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers to form the PHB polymer chain.[17]

Mcl-PHAs are typically synthesized from intermediates of the fatty acid de novo synthesis or β-oxidation pathways.[5][16] The diversity of PHAs can be expanded by engineering these metabolic pathways and the substrate specificity of the PHA synthase enzyme.[18]

Properties of Common Polyhydroxyalkanoates

The physical, mechanical, and thermal properties of PHAs vary significantly with their monomer composition.[8][9] This versatility allows for the selection of a specific PHA type or copolymer to match the requirements of a particular application.[1] For instance, the brittleness of PHB can be mitigated by copolymerization with 3-hydroxyvalerate (HV) to produce the more flexible poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[2]

Mechanical Properties

The mechanical properties of PHAs are crucial for their application as structural materials in medical devices or packaging.

| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| PHB | 15 - 40 | 2 - 15 | 1.2 - 3.5 |

| PHBV (5% HV) | 20 - 30 | 10 - 20 | 1.2 - 1.8 |

| PHBV (20% HV) | 15 - 25 | 20 - 50 | 0.5 - 1.0 |

| P(3HB-co-3HHx) | 15 - 25 | 300 - 1000 | 0.1 - 0.4 |

| P4HB | 25 - 100 | >1000 | 0.03 - 0.15 |

| mcl-PHA | 5 - 15 | 150 - 400 | 0.01 - 0.05 |

| Polypropylene (PP) | 30 - 40 | 100 - 600 | 1.1 - 1.6 |

Note: Values are approximate and can vary based on molecular weight, crystallinity, and processing conditions. Data compiled from multiple sources.[1][19][20]

Thermal Properties

The thermal properties dictate the processing window and service temperature of PHA materials.

| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |

| PHB | 0 to 10 | 160 to 180 | 220 to 280 |

| PHBV (5% HV) | -1 to 5 | 140 to 160 | ~260 |

| PHBV (20% HV) | -5 to 0 | 120 to 140 | ~260 |

| P(3HB-co-3HHx) | -10 to -2 | 120 to 150 | ~270 |

| P4HB | -60 to -50 | 55 to 65 | ~250 |

| mcl-PHA | -55 to -35 | 40 to 60 | 220 to 260 |

| Polypropylene (PP) | -20 to 0 | 160 to 170 | ~300 |

Note: Values are approximate and can vary. Data compiled from multiple sources.[2][19][21][22][23]

Experimental Protocols

A general workflow for the production and characterization of PHAs involves several key stages, from microbial cultivation to material analysis.

Protocol for PHA Production by Microbial Fermentation

This protocol describes a typical batch fermentation process for PHA production using a bacterium like Cupriavidus necator.

-

Inoculum Preparation:

-

Aseptically transfer a single colony of C. necator from a nutrient agar plate to a flask containing 50 mL of a rich medium (e.g., Tryptic Soy Broth).

-

Incubate at 30°C with shaking at 200 rpm for 24-48 hours until a turbid culture is obtained.

-

-

Fermentation (Two-Stage Process):

-

Growth Phase: Inoculate a sterile fermenter containing a defined growth medium with the prepared culture. The medium should contain a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), and essential minerals. Maintain pH at ~7.0, temperature at 30°C, and provide adequate aeration. Allow the cells to grow to a high density.[2]

-

PHA Accumulation Phase: Once the desired cell density is reached, induce nutrient limitation by ceasing the addition of the nitrogen source while maintaining an excess of the carbon source.[2] This shift forces the bacteria to channel the excess carbon into PHA synthesis.

-

Continue the fermentation for another 24-72 hours, monitoring cell growth (optical density) and PHA accumulation.

-

-

Harvesting:

-

Terminate the fermentation and harvest the bacterial cells by centrifugation (e.g., 8,000 x g for 15 minutes).

-

Wash the cell pellet with distilled water and re-centrifuge to remove residual medium components.

-

Lyophilize (freeze-dry) the cell pellet to obtain dry biomass for extraction.

-

Protocol for Solvent Extraction of PHA from Biomass

This protocol outlines a common method for extracting and purifying PHA from dried microbial biomass.

-

Extraction:

-

Weigh the lyophilized biomass and transfer it to a reflux flask.

-

Add a chlorinated solvent, such as chloroform or dichloromethane, at a ratio of approximately 20:1 (v/w) to the biomass.[24][25] Non-halogenated solvents like dimethyl carbonate or anisole can also be used as greener alternatives.[25][26]

-

Heat the mixture to the boiling point of the solvent and reflux for 4-6 hours with constant stirring to dissolve the intracellular PHA granules.[25]

-

-

Separation:

-

After reflux, cool the mixture and filter it through a filter paper to separate the solvent containing the dissolved PHA from the cell debris.

-

-

Precipitation:

-

Concentrate the filtrate by rotary evaporation to about one-third of its original volume.

-

Slowly pour the concentrated PHA solution into a beaker containing a non-solvent (an anti-solvent), such as cold methanol or ethanol, at a volume ratio of approximately 1:10 (PHA solution:non-solvent).[24][27]

-

The PHA will precipitate as a white, fibrous solid.

-

-

Purification and Drying:

-

Collect the precipitated PHA by filtration.

-

Wash the PHA precipitate with the non-solvent to remove any remaining impurities.

-

Dry the purified PHA in a vacuum oven at a temperature below its Tg (e.g., 40-60°C) until a constant weight is achieved.

-

Protocol for PHA Characterization

-

Sample Preparation: Dissolve a small amount of the purified PHA (2-5 mg) in a suitable solvent like chloroform to a final concentration of ~1 mg/mL.[27]

-

Analysis: Inject the dissolved sample into a GPC system equipped with a refractive index (RI) detector. The system should be calibrated with polystyrene standards of known molecular weights.

-

Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram relative to the calibration curve.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PHA sample into an aluminum DSC pan and seal it.

-

Analysis: Place the pan in the DSC instrument. Run a heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be:

-

Heat from room temperature to 200°C at 10°C/min (to erase thermal history).

-

Cool from 200°C to -70°C at 10°C/min.

-

Heat from -70°C to 200°C at 10°C/min.

-

-

Data Interpretation: From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm).

-

Sample Preparation: Prepare thin films or scaffolds of the PHA material with known initial weight (Winitial).

-

Degradation: Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. Optionally, add enzymes like PHA depolymerase or lipase to accelerate degradation.

-

Monitoring: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove the samples from the PBS solution.

-

Analysis: Gently wash the samples with distilled water, dry them to a constant weight (Wfinal), and calculate the weight loss percentage: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.

-

Further Characterization: Analyze changes in molecular weight (via GPC) and surface morphology (via Scanning Electron Microscopy, SEM) of the degraded samples.

Applications in Research and Drug Development

The unique properties of PHAs make them highly attractive for biomedical and pharmaceutical applications.[13][14]

-

Drug Delivery: The biodegradability and biocompatibility of PHAs are ideal for creating controlled-release drug delivery systems.[28][29] Drugs can be encapsulated within PHA-based nanoparticles, microspheres, or implants, allowing for sustained release over time as the polymer matrix degrades.[12][29] This is particularly valuable for localized cancer therapy, hormone treatments, and vaccine delivery.[12][29]

-

Tissue Engineering: PHAs serve as excellent scaffold materials for tissue regeneration.[15][30] They can be fabricated into porous 3D structures that support cell adhesion, proliferation, and differentiation for various tissues, including bone, cartilage, nerve, and skin.[28][30] As the new tissue grows, the PHA scaffold gradually degrades and is safely absorbed by the body, eliminating the need for surgical removal.[28]

-

Medical Implants: Due to their biocompatibility and tunable mechanical properties, PHAs are used to create resorbable medical devices such as sutures, stents, bone plates, and surgical meshes.[13][28] The degradation rate can be tailored to match the healing time of the tissue.

Biodegradation and Environmental Lifecycle

Unlike conventional plastics that persist in the environment for centuries, PHAs are fully biodegradable in various environments, including soil, compost, and marine settings.[6][31]

The biodegradation process is primarily carried out by microorganisms that secrete extracellular PHA depolymerase enzymes.[6] These enzymes hydrolyze the polymer chains into smaller oligomers and monomers, which can then be assimilated by the microorganisms as a carbon and energy source. The ultimate end products in an aerobic environment are carbon dioxide and water, while in an anaerobic environment, they are carbon dioxide and methane.

Conclusion

Polyhydroxyalkanoates represent a highly promising class of biodegradable polymers with a vast range of tunable properties. Their microbial origin from renewable resources and their complete biodegradability position them as a key component of a future circular bioeconomy. For researchers, scientists, and drug development professionals, PHAs offer a versatile and biocompatible platform for creating innovative solutions in medicine, from advanced drug delivery systems to regenerative tissue scaffolds. While challenges related to production cost and scale remain, ongoing research in metabolic engineering and bioprocessing continues to enhance their economic viability, paving the way for their broader adoption as a sustainable material of the future.

References

- 1. specialchem.com [specialchem.com]

- 2. Polyhydroxyalkanoates - Wikipedia [en.wikipedia.org]

- 3. Polyhydroxyalkanoates: biodegradable polymers with a range of applications : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. Polyhydroxyalkanoates (Phas), Intracellular Pathways and Properties [cwejournal.org]

- 5. mdpi.com [mdpi.com]

- 6. Biodegradation of polyhydroxyalkanoates: current state and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic biodegradable polyhydroxyalkanoates (PHAs): Recent advances and future challenges (Journal Article) | OSTI.GOV [osti.gov]

- 8. polyfermcanada.com [polyfermcanada.com]

- 9. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 11. Biodegradable and Biocompatible Polyhydroxy-alkanoates (PHA): Auspicious Microbial Macromolecules for Pharmaceutical and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic biology of microbes synthesizing polyhydroxyalkanoates (PHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Thermal and Mechanical Properties of Medium Chain-Length Polyhydroxyalkanoates Produced by Pseudomonas putida LS46 on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Thermal and Crystallization Properties of a Polyhydroxyalkanoate Binary Copolymer Containing 3-Hydroxybutyrate and 3-Hydroxy-2-Methylvalerate Units [mdpi.com]

- 24. How Are Polyhydroxyalkanoates (PHAs) Produced? - olivebio.com [olivebio.com]

- 25. Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge [mdpi.com]

- 26. cencenelec.eu [cencenelec.eu]

- 27. Recovery of Polyhydroxyalkanoates From Single and Mixed Microbial Cultures: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. What Are the Different Applications for Polyhydroxyalkanoates (PHAs)? - olivebio.com [olivebio.com]

- 29. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Polyhydroxyalkanoates (PHAs) as Biomaterials in Tissue Engineering: Production, Isolation, Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Role of N-Benzoyl-N-phenylhydroxylamine in Analytical Chemistry: An In-depth Technical Guide

An authoritative guide for researchers, scientists, and drug development professionals on the applications and methodologies of N-Benzoyl-N-phenylhydroxylamine (BPHA) in analytical chemistry.

N-Benzoyl-N-phenylhydroxylamine, commonly abbreviated as BPHA, is a versatile organic reagent with significant applications in the field of analytical chemistry.[1][2][3] Its utility stems from its remarkable ability to form stable, often colored, chelate complexes with a wide array of metal ions. This property makes it an invaluable tool for various analytical techniques, including solvent extraction, spectrophotometric determination, and gravimetric analysis. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of BPHA in the precise quantification and separation of metal ions.

Core Principles: Chelation and Complex Formation

The analytical prowess of BPHA lies in its molecular structure, which features a hydroxamic acid functional group (-N(OH)C=O). This group contains two donor oxygen atoms that can coordinate with a metal ion, forming a stable five-membered ring structure known as a chelate. The formation of these metal-BPHA complexes is the cornerstone of its application in analytical chemistry. The general reaction can be represented as:

Mⁿ⁺ + n(C₁₃H₁₁NO₂) → M(C₁₃H₁₀NO₂)n + nH⁺

Where Mⁿ⁺ represents a metal ion with a charge of n+. The reaction is pH-dependent, and by controlling the acidity of the medium, selective precipitation or extraction of specific metal ions can be achieved.

Applications in Analytical Techniques

BPHA is a versatile reagent employed in a range of classical and modern analytical techniques for the determination of various metal ions. Its primary applications are centered around gravimetric analysis, solvent extraction, and spectrophotometry.

Gravimetric Analysis

In gravimetric analysis, BPHA is used as a precipitating agent to quantitatively separate metal ions from a solution. The resulting metal-BPHA chelate is a solid with a known, stable composition that can be filtered, dried, and weighed. The mass of the metal in the original sample is then calculated from the mass of the precipitate. BPHA is particularly useful for the gravimetric determination of metals such as copper, iron, aluminum, and titanium.[4][5][6]

Solvent Extraction

Solvent extraction is a powerful technique for the separation and preconcentration of metal ions. BPHA is widely used as a chelating agent in this context. The metal-BPHA complex formed in the aqueous phase is typically neutral and organophilic, allowing for its efficient extraction into an immiscible organic solvent. This process facilitates the separation of the target metal ion from interfering species in the sample matrix. BPHA has been successfully employed for the solvent extraction of numerous metals, including vanadium, beryllium, zirconium, and hafnium.[1] The separation of zirconium and hafnium, which is notoriously difficult due to their similar chemical properties, can be effectively achieved using BPHA.

Spectrophotometric Determination

The formation of colored complexes between BPHA and various metal ions provides the basis for their spectrophotometric determination. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at a specific wavelength. This technique is known for its sensitivity and is suitable for the determination of trace amounts of metals. For instance, BPHA is used for the spectrophotometric determination of vanadium, where it forms a colored complex that can be measured to quantify the vanadium concentration.[7][8]

Quantitative Data for Metal-BPHA Complexes

The efficiency and selectivity of analytical methods using BPHA are highly dependent on factors such as pH, the solvent used for extraction, and the intrinsic properties of the metal-BPHA complex, such as its stability and molar absorptivity. The following tables summarize key quantitative data for the application of BPHA in the determination of various metal ions.

| Metal Ion | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Wavelength (nm) | Optimal pH | Solvent | Limit of Detection (LOD) |

| Vanadium(V) | 5.5 x 10⁴[7] | 585[7] | 2.0 - 5.0 | Chloroform | - |

| Uranium(VI) | - | 370[9][10][11] | 7.0[9] | - | 0.8 µg·L⁻¹ (with preconcentration)[10][11] |

| Iron(III) | - | - | 1.4 | Toluene | - |

| Copper(II) | - | - | - | - | - |

| Titanium(IV) | - | - | - | - | - |

| Metal Ion | log K (Stability Constant) |

| Copper(II) | - |

| Vanadium(V) | - |

| Iron(III) | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of BPHA and its application in selected analytical procedures.

Synthesis of N-Benzoyl-N-phenylhydroxylamine (BPHA)

This protocol describes the synthesis of BPHA from N-phenylhydroxylamine and benzoyl chloride.

Materials:

-

N-Phenylhydroxylamine

-

Benzoyl chloride

-

Sodium bicarbonate

-

Diethyl ether

-

Water

-

Ice

Procedure:

-

Dissolve a known quantity of N-phenylhydroxylamine in diethyl ether in a flask.

-

Prepare a saturated solution of sodium bicarbonate in water.

-

Cool both the N-phenylhydroxylamine solution and the sodium bicarbonate solution in an ice bath.

-

Slowly add benzoyl chloride to the N-phenylhydroxylamine solution with constant stirring, while simultaneously adding the cold sodium bicarbonate solution to neutralize the hydrochloric acid formed during the reaction. Maintain the temperature below 5°C.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Separate the ethereal layer containing the BPHA product.

-

Wash the ethereal layer with cold water to remove any unreacted sodium bicarbonate and other water-soluble impurities.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to obtain the crude BPHA product.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a benzene/petroleum ether mixture, to obtain pure N-Benzoyl-N-phenylhydroxylamine.

Gravimetric Determination of Copper(II) with BPHA

This protocol outlines the steps for the quantitative determination of copper using BPHA as a precipitating agent.

Materials:

-

Sample solution containing Copper(II) ions

-

N-Benzoyl-N-phenylhydroxylamine (BPHA) solution in ethanol

-

Ammonium hydroxide solution

-

Dilute hydrochloric acid

-

Sintered glass crucible (G4)

-

Drying oven

-

Desiccator

Procedure:

-

Take a known volume of the sample solution containing copper(II) ions in a beaker.

-

Acidify the solution with dilute hydrochloric acid to a pH of approximately 3.0-4.0.

-

Heat the solution to about 60-70°C.

-

Slowly add a slight excess of the ethanolic solution of BPHA with constant stirring. A greenish-yellow precipitate of the copper-BPHA complex will form.

-

Add dilute ammonium hydroxide solution dropwise to adjust the pH to around 4.0-5.5 to ensure complete precipitation.

-

Digest the precipitate by keeping the beaker on a water bath for about 30 minutes to allow the precipitate to coagulate and become more filterable.

-

Filter the hot solution through a pre-weighed sintered glass crucible (G4).

-

Wash the precipitate with hot distilled water until it is free from chloride ions (test with silver nitrate solution).

-

Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.

-

Cool the crucible in a desiccator and weigh accurately.

-

From the weight of the Cu(C₁₃H₁₀NO₂)₂ precipitate, calculate the percentage of copper in the sample.

Spectrophotometric Determination of Vanadium(V) with BPHA

This protocol details the procedure for the colorimetric determination of vanadium using BPHA.

Materials:

-

Sample solution containing Vanadium(V) ions

-

N-Benzoyl-N-phenylhydroxylamine (BPHA) solution in chloroform

-

Hydrochloric acid

-

Chloroform

-

Separatory funnels

-

UV-Vis Spectrophotometer

Procedure:

-

Take a known aliquot of the sample solution containing vanadium(V) in a separatory funnel.

-

Add a sufficient amount of hydrochloric acid to bring the final acidity to the optimal range for complex formation (typically 4-6 M).

-

Add a specific volume of the BPHA solution in chloroform to the separatory funnel.

-

Shake the funnel vigorously for a few minutes to ensure complete extraction of the violet-colored vanadium-BPHA complex into the chloroform layer.

-

Allow the layers to separate and drain the organic (chloroform) layer into a volumetric flask.

-

Repeat the extraction with a fresh portion of the BPHA-chloroform solution to ensure complete recovery of vanadium.

-

Combine the organic extracts and make up the volume to the mark with chloroform.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (around 510-530 nm) against a reagent blank prepared in the same manner but without the vanadium sample.

-

Determine the concentration of vanadium from a calibration curve prepared using standard vanadium solutions.

Visualizing Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of key analytical procedures involving BPHA.

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. echemi.com [echemi.com]

- 3. N-Benzoyl-N-phenylhydroxylamine 98 304-88-1 [sigmaaldrich.com]

- 4. Gravimetric determination of copper, iron, aluminium and titanium with N-benzoylphenylhydroxylamine | Semantic Scholar [semanticscholar.org]

- 5. Gravimetric determination of copper, iron, aluminium and titanium with N-benzoylphenylhydroxylamine - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. mail.sciencebiology.org [mail.sciencebiology.org]

- 8. Spectrophotometric determination of vanadium with N-benzoyl-o-tolylhydroxylamine - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. arcjournals.org [arcjournals.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

The Dawn of Bioplastics: A Technical Guide to the Discovery and History of Polyhydroxyalkanoates

An in-depth exploration of the microbial origins of PHAs, from their initial discovery to the elucidation of their biosynthesis and regulation.

This technical guide provides a comprehensive overview of the discovery and history of polyhydroxyalkanoates (PHAs) in microbiology. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal experiments, key scientific figures, and the evolution of our understanding of these remarkable biopolymers. It offers a detailed look at the experimental methodologies that have been instrumental in the field, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.

The Serendipitous Discovery of a Cellular Treasure

The story of polyhydroxyalkanoates begins in the 1920s with the work of French microbiologist Maurice Lemoigne at the Pasteur Institute. While investigating the bacterium Bacillus megaterium, Lemoigne observed the accumulation of intracellular granules under specific culture conditions.[1][2][3] His meticulous investigations, published in 1926, revealed these granules to be a polyester, which he named poly-β-hydroxybutyrate (PHB), the first identified member of the PHA family.[4][5][6] Lemoigne's pioneering work established that these polymers served as a carbon and energy reserve for the bacteria, a finding that would become a cornerstone of PHA research.[7][8]

Initially, Lemoigne's discovery garnered limited attention, as the world was embracing the dawn of the petrochemical age, with its seemingly endless supply of cheap and versatile synthetic plastics.[1][3] It wasn't until the oil crisis of the 1970s that a renewed interest in bio-based alternatives brought PHAs back into the scientific spotlight.[1][3] This resurgence was further fueled by the advent of molecular genetics and recombinant DNA technology, which provided powerful new tools to unravel the complexities of PHA biosynthesis and to engineer microorganisms for enhanced production.[1]

Quantitative Insights into PHA Production and Properties

A defining characteristic of PHAs is the vast diversity of their constituent monomers, with over 150 different hydroxyalkanoic acids identified to date. This monomeric variety gives rise to a wide spectrum of material properties, from stiff and brittle to soft and elastomeric. The production and accumulation of PHAs are significantly influenced by the microbial strain, the carbon source, and the specific nutrient limitations imposed during cultivation.

Table 1: Comparison of Material Properties of Various PHAs and Polypropylene

| Polymer | Melting Temperature (°C) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| P(3HB) (Poly-3-hydroxybutyrate) | 173 - 180 | 4 | 43 | 6 |

| P(3HB-co-3HV) (Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)) | 75 - 170 | -1 | 20 - 35 | 10 - 50 |

| P(3HB-co-4HB) (Poly(3-hydroxybutyrate-co-4-hydroxybutyrate)) | 150 | -48 | 26 | 444 |

| P(3HO) (Poly-3-hydroxyoctanoate) | 61 | -36 | 8 | 380 |

| Polypropylene (PP) | 160 - 170 | -10 | 31 - 41 | 100 - 700 |

Table 2: PHA Production Yields from Various Bacterial Strains and Carbon Sources

| Microbial Strain | Carbon Source | Nutrient Limitation | PHA Content (% of Cell Dry Weight) | PHA Type |

| Cupriavidus necator H16 | Glucose | Nitrogen | ~80% | P(3HB) |

| Pseudomonas putida | Octanoate | Nitrogen | 60-70% | mcl-PHA |

| Bacillus megaterium | Glucose | Nitrogen | 30-40% | P(3HB) |

| Azotobacter vinelandii | Glucose | Oxygen | ~75% | P(3HB) |

| Haloferax mediterranei | Starch | Phosphate | ~60% | P(3HBV) |

Experimental Protocols: From Lemoigne's Era to Modern Methodologies

The ability to isolate, quantify, and characterize PHAs has been fundamental to advancing our knowledge of these biopolymers. Methodologies have evolved significantly from Lemoigne's initial experiments to the sophisticated analytical techniques used today.

Lemoigne's Historical Method for PHB Extraction (circa 1926)

While the precise, step-by-step details of Lemoigne's original protocol are not extensively documented in a modern format, historical accounts indicate a procedure based on solvent extraction.[9][10]

Principle: Lemoigne discovered that PHB was soluble in hot chloroform, a property that allowed him to separate it from other cellular components.

Reconstructed Protocol:

-

Cultivation: Bacillus megaterium was cultured in a medium with a high carbon-to-nitrogen ratio to induce PHB granule accumulation.

-

Cell Harvesting: Bacterial cells were harvested from the culture medium, likely through centrifugation or filtration.

-

Drying: The cell mass was dried to remove water.

-

Extraction: The dried cell mass was treated with hot chloroform, which dissolved the intracellular PHB granules.[9]

-

Filtration: The mixture was filtered to remove insoluble cellular debris.

-

Precipitation: The PHB was precipitated from the chloroform solution by the addition of a non-solvent, such as ethanol or ether.

-

Purification: The precipitated PHB was collected, washed, and dried to yield a purified polymer.

Modern Experimental Protocols

Current research employs a variety of refined and standardized methods for the study of PHAs.

Visualizing PHA granules within the bacterial cell is a crucial first step in identifying PHA-producing organisms and assessing accumulation.

Protocol: Nile Blue Staining for PHA Detection

Principle: Nile blue A is a lipophilic stain that fluoresces brightly when it partitions into the hydrophobic PHA granules.

Materials:

-

Bacterial culture

-

Nile blue A solution (1% w/v in ethanol)

-

Heat-fixed slide

-

Fluorescence microscope with appropriate filter sets (e.g., excitation at 490 nm, emission at 580 nm)

Procedure:

-

Prepare a heat-fixed smear of the bacterial culture on a glass slide.

-

Flood the smear with the 1% Nile blue A solution.

-

Heat the slide gently until the stain solution steams (do not boil).

-

Allow the slide to cool and then wash it thoroughly with water.

-

Blot the slide dry.

-

Observe the slide under a fluorescence microscope. PHA granules will appear as bright orange or yellow fluorescent inclusions within the cells.[11]

Protocol: Transmission Electron Microscopy (TEM) of PHA Granules

Principle: TEM provides high-resolution images of the ultrastructure of bacterial cells, allowing for the detailed visualization of PHA granules.

Procedure:

-

Fixation: Bacterial cells are fixed with a primary fixative (e.g., glutaraldehyde) to preserve their structure.[12][13]

-

Post-fixation: The cells are post-fixed with a secondary fixative (e.g., osmium tetroxide) to enhance contrast.[12]

-

Dehydration: The cells are dehydrated through a graded series of ethanol or acetone.[12]

-

Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g., Epon or Spurr's resin).[14]

-

Sectioning: Ultrathin sections (60-90 nm) of the embedded cells are cut using an ultramicrotome.[13]

-

Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance contrast.

-

Imaging: The stained sections are observed under a transmission electron microscope. PHA granules typically appear as electron-lucent (light) or electron-dense (dark) inclusions, depending on the fixation and staining methods used.[15][16]

Protocol: Solvent Extraction of PHA

Principle: This method relies on the differential solubility of PHAs in certain organic solvents compared to other cellular components.

Materials:

-

Lyophilized (freeze-dried) bacterial cells

-

Chloroform (or other suitable solvent like dichloromethane or 1,3-dioxolane)[10][17]

-

Methanol or ethanol (as a non-solvent)

-

Centrifuge

-

Reflux apparatus or soxhlet extractor

Procedure:

-

Pre-treatment: Lyophilized bacterial cells are often pre-treated to enhance extraction efficiency. This can involve grinding or sonication.

-

Extraction: The cell powder is suspended in chloroform and refluxed for several hours (e.g., 4-6 hours) at the solvent's boiling point.[18]

-

Filtration: The hot mixture is filtered to remove the cell debris.

-

Precipitation: The PHA is precipitated from the clear filtrate by adding a non-solvent (e.g., 3-5 volumes of cold methanol or ethanol) and stirring.

-

Recovery: The precipitated PHA is recovered by centrifugation.

-

Washing and Drying: The PHA pellet is washed with the non-solvent and then dried in a vacuum oven to yield the purified polymer.[9]

Protocol: Sodium Hypochlorite Digestion for PHA Extraction

Principle: Sodium hypochlorite digests the non-PHA cellular material, leaving the resistant PHA granules intact.[19][20]

Materials:

-

Bacterial cell pellet

-

Sodium hypochlorite solution (e.g., 4-6%)[21]

-

Centrifuge

-

Washing solutions (e.g., water, ethanol, acetone)

Procedure:

-

Cell Lysis: The bacterial cell pellet is resuspended in a sodium hypochlorite solution.[19]

-

Incubation: The suspension is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for the digestion of cellular components.[20]

-

Centrifugation: The mixture is centrifuged to pellet the PHA granules.

-

Washing: The PHA pellet is washed sequentially with water, ethanol, and acetone to remove residual hypochlorite and other impurities.[21]

-

Drying: The purified PHA pellet is dried to a constant weight.

Protocol: Gas Chromatography (GC) for PHA Quantification

Principle: This is the gold standard for PHA quantification. The polymer is depolymerized to its constituent hydroxyalkanoic acid methyl esters, which are then quantified by GC.[22][23][24]

Materials:

-

Lyophilized bacterial cells containing PHA

-

Acidic methanol (e.g., 3% v/v sulfuric acid in methanol)

-

Chloroform

-

Internal standard (e.g., benzoic acid methyl ester)

-

Gas chromatograph with a flame ionization detector (FID)

Procedure:

-

Methanolysis: A known weight of lyophilized cells is subjected to methanolysis by heating in a sealed tube with acidic methanol and chloroform at 100°C for a specified time (e.g., 3.5-4 hours).[22][24]

-

Phase Separation: After cooling, water is added to the mixture, and it is vortexed to induce phase separation. The organic phase (chloroform) containing the methyl esters is collected.

-

GC Analysis: A sample of the organic phase is injected into the gas chromatograph.[23]

-

Quantification: The peak areas of the hydroxyalkanoic acid methyl esters are compared to the peak area of the internal standard to determine their concentration. The PHA content is then calculated as a percentage of the initial cell dry weight.[22]

Unraveling the Regulatory Network of PHA Synthesis

The accumulation of PHAs is a tightly regulated process, primarily triggered by nutrient limitation in the presence of an excess carbon source.[8] Bacteria have evolved sophisticated signaling pathways to sense their nutritional status and accordingly channel the flow of carbon towards either growth or storage as PHAs.

Key Regulatory Players and Pathways

Several global regulatory systems are known to influence PHA synthesis, often in a complex and interconnected manner.

-

The NtrB-NtrC Two-Component System: This system is a key sensor of nitrogen availability in many bacteria.[1][25][26] Under nitrogen-limiting conditions, the sensor kinase NtrB autophosphorylates and then transfers the phosphate group to the response regulator NtrC.[8] Phosphorylated NtrC acts as a transcriptional activator for genes involved in nitrogen assimilation. In some bacteria, NtrC also directly or indirectly influences the expression of the pha genes, which encode the enzymes for PHA synthesis.[25]

-

The Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS): The PTS is a major pathway for sugar uptake in bacteria.[27] Beyond its role in transport, the phosphorylation state of PTS components serves as a signal for carbon availability. In some bacteria, the PTS has been shown to regulate PHA metabolism. For instance, in Pseudomonas putida, the PTS proteins PtsP, PtsO, and PtsN are involved in controlling PHA accumulation.[27]

-

The Catabolite Repression Control (Crc) Protein: Crc is a global regulator that mediates carbon catabolite repression, ensuring that bacteria preferentially utilize favored carbon sources. In Pseudomonas putida, Crc has been shown to inhibit the translation of the phaC1 mRNA, which encodes the PHA synthase, under balanced carbon and nitrogen conditions.[11][28] This repression is relieved under nutrient-limiting conditions, allowing for PHA synthesis.[29][30]

-

PhaR - A Granule-Associated Regulator: PhaR is a phasin protein that coats the surface of PHA granules. It also acts as a transcriptional repressor of the phaP gene (encoding the major phasin) and its own gene. When PHA granules are being formed, PhaR binds to the granules, which releases its repression on phaP, leading to the production of more phasin to coat the growing granules.

Visualizing the Regulatory Network and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow in PHA research.

Caption: Simplified signaling pathway for PHA synthesis regulation.

Caption: General experimental workflow for PHA production and analysis.

Caption: Decision tree for selecting a PHA extraction method.

Conclusion and Future Perspectives

From a curious observation of bacterial granules to a burgeoning field of biotechnology, the journey of polyhydroxyalkanoates has been remarkable. The foundational work of Maurice Lemoigne laid the groundwork for what is now a promising solution to the global challenge of plastic pollution. The continued exploration of the vast microbial diversity for novel PHA producers, coupled with advances in metabolic engineering and bioprocess optimization, promises to further enhance the economic viability and expand the applications of these versatile biopolymers. As we move towards a more sustainable future, the history of PHAs serves as a powerful reminder of the untapped potential that lies within the microbial world.

References

- 1. The Caulobacter NtrB-NtrC two-component system bridges nitrogen assimilation and cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pagev.org [pagev.org]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Poly(3-hydroxybutyrate) hyperproduction by a global nitrogen regulator NtrB mutant strain of Paracoccus denitrificans PD1222 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Crc protein inhibits the production of polyhydroxyalkanoates in Pseudomonas putida under balanced carbon/nitrogen growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 13. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Exploring 1,3-Dioxolane Extraction of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Methylocystis hirsuta and Mixed Methanotrophic Strain: Effect of Biomass-to-Solvent Ratio and Extraction Time - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] A rapid hypochlorite method for extraction of polyhydroxy alkanoates from bacterial cells. | Semantic Scholar [semanticscholar.org]

- 20. Rapid Method for Estimating Polyhydroxybutyrate Accumulation in Bacteria Using Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A simple and efficient method for poly-3-hydroxybutyrate quantification in diazotrophic bacteria within 5 minutes using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. journals.asm.org [journals.asm.org]

- 25. The ntrB and ntrC Genes Are Involved in the Regulation of Poly-3-Hydroxybutyrate Biosynthesis by Ammonia in Azospirillum brasilense Sp7 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Caulobacter NtrB-NtrC two-component system bridges nitrogen assimilation and cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Phosphotransferase System Formed by PtsP, PtsO, and PtsN Proteins Controls Production of Polyhydroxyalkanoates in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Integration of signals through Crc and PtsN in catabolite repression of Pseudomonas putida TOL plasmid pWW0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Integration of Signals through Crc and PtsN in Catabolite Repression of Pseudomonas putida TOL Plasmid pWW0 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Membrane Protein Organization: A Technical Guide to Branched Proximity Hybridization Assay (bPHA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies of the Branched Proximity Hybridization Assay (bPHA), a powerful technique for quantifying the nanoscale organization and reorganization of membrane proteins. This document provides a comprehensive overview of the assay's workflow, detailed experimental protocols, and a summary of key quantitative data, empowering researchers to effectively implement this technology in their studies of membrane protein interactions and cellular signaling.

Introduction: Quantifying Nanoscale Proximity

Membrane proteins are not static entities; their dynamic organization into nanoscale compartments is fundamental to cellular processes like receptor activation and signal transduction.[1][2][3] Traditional microscopy techniques are often limited by the diffraction of light, making it challenging to study these nanoscale interactions. The Branched Proximity Hybridization Assay (bPHA) offers a solution by translating protein proximity into a quantifiable fluorescent signal, detectable by flow cytometry. This approach enables high-throughput analysis with single-cell resolution, providing a robust platform for studying membrane protein organization.[1][2][3]

The core principle of bPHA involves the use of binding probes, such as antibodies, nanobodies, or aptamers, conjugated to specific oligonucleotides ("plus" and "minus" oligos).[1][2][3] When two target proteins are in close proximity, the attached oligos are brought near each other. This proximity event serves as a template for a cascade of hybridization events, leading to the formation of a branched DNA (bDNA) structure and a significant amplification of the fluorescent signal.[1][2][3] A key advantage of bPHA is its reliance on linear signal amplification through the bDNA method, which provides a broad dynamic range for quantitative measurements.

The bPHA Workflow: From Proximity to Signal

The bPHA experimental workflow can be broken down into three main stages: proximity-dependent hybridization, branched DNA signal amplification, and data acquisition and analysis.

Caption: The bPHA experimental workflow.

Experimental Protocols

This section provides a detailed methodology for performing a bPHA experiment, focusing on the analysis of B cell antigen receptor (BCR) organization. The protocol is adapted from Zheng et al., 2019 and the PrimeFlow™ RNA Assay Kit manual.

Probe Preparation and Cell Labeling

-

Probe Conjugation: Covalently couple "plus" and "minus" oligonucleotides to your primary antibodies or binding probes.

-

Cell Preparation: Prepare a single-cell suspension of your cells of interest (e.g., primary B cells or a B cell line like Ramos).

-

Surface Staining (Optional): If desired, stain cells with antibodies for surface markers to identify specific cell populations.

-

bPHA Probe Incubation: Incubate the cells with the oligo-conjugated bPHA probes. The final concentrations of the probes should be optimized for each antibody pair. For example, for studying the proximity between CD79a and Syk, the following final concentrations have been used: anti-CD79a+ (5 μg/mL) and anti-Syk− (0.25 μg/mL).

-

Fixation: Fix the cells using a fixation buffer (e.g., Fixation Buffer 1 from the PrimeFlow™ RNA Assay Kit) for 30 minutes at 2-8°C.

-

Permeabilization (for intracellular targets): If targeting intracellular proteins, wash the cells and permeabilize them using a suitable permeabilization buffer.

Branched DNA Signal Amplification (using PrimeFlow™ RNA Assay Kit)

This part of the protocol utilizes the components of a commercial kit for robust and standardized signal amplification. It is crucial to follow the manufacturer's instructions carefully. The general steps are as follows:

-

Z-DNA Hybridization: Resuspend the fixed and probe-labeled cells in the provided diluent and add the Z-DNA pair. Incubate for 2 hours at 40°C. This step is critical, and the temperature must be maintained accurately.

-

Sequential Hybridization: Perform a series of sequential hybridization steps at 40°C:

-

Pre-amplifier Hybridization: Wash the cells and incubate with the Pre-amplifier solution.

-

Amplifier Hybridization: Wash the cells and incubate with the Amplifier solution.

-

Label Probe Hybridization: Wash the cells and incubate with the fluorescently labeled Label Probes.

-

-

Final Washes: Wash the cells to remove any unbound probes.

Data Acquisition and Analysis

-

Flow Cytometry: Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the fluorophores used.

-

Gating and Analysis: Gate on the cell population of interest and quantify the fluorescence intensity of the bPHA signal. The median fluorescence intensity (MFI) is typically used for quantitative comparisons.

Quantitative Data Presentation

The following tables summarize quantitative data from a study by Zheng et al. (2019) demonstrating the utility of bPHA in studying BCR organization and signaling. The data was extracted from the supplementary materials of the publication.

Table 1: Correlation of bPHA Signal with GFP Expression

This experiment used a Ramos cell line expressing a GFP-tagged µ-chain of the B cell receptor (GFP-μm) to demonstrate the quantitative nature of the bPHA. The bPHA signal was measured using probes targeting the GFP molecules.

| GFP Expression Level (MFI) | bPHA Signal (MFI) |

| 1000 | 1500 |

| 2000 | 3000 |

| 4000 | 6000 |

| 8000 | 12000 |

| 16000 | 24000 |

| Data are representative of a minimum of three independent experiments. |

Table 2: Reorganization of IgM-BCR and IgD-BCR upon B cell activation

This table shows the change in proximity between IgM and IgD BCRs on primary B cells before and after stimulation with an anti-IgM antibody. An increase in the bPHA signal indicates increased proximity.

| Condition | IgM-IgD bPHA Signal (MFI) |

| Resting B cells | 1200 |

| Anti-IgM stimulated B cells | 4500 |

| Data represent three independent experiments. |

Table 3: Recruitment of Spleen Tyrosine Kinase (Syk) to the B Cell Receptor (BCR)

This table shows the bPHA signal for the proximity between CD79a (a component of the BCR complex) and the kinase Syk in resting and stimulated splenic B cells.

| Condition | CD79a-Syk bPHA Signal (MFI) |

| Resting B cells | 800 |

| Anti-IgD stimulated B cells | 3200 |

| Anti-IgM stimulated B cells | 3500 |

| Data represent three independent experiments. |

Visualization of Signaling Pathways

The bPHA is a powerful tool to study the reorganization of signaling components upon receptor activation. The following diagram illustrates the initial steps of the B cell receptor (BCR) signaling pathway, a process that can be dissected using bPHA.

Caption: B cell antigen receptor (BCR) signaling pathway.

Conclusion

The Branched Proximity Hybridization Assay provides a robust and quantitative method for studying the nanoscale organization of membrane proteins. Its high-throughput nature and single-cell resolution make it an invaluable tool for researchers in basic science and drug development. By translating protein proximity into a highly amplified fluorescent signal, bPHA offers a unique window into the dynamic world of membrane protein interactions and their role in cellular function. This guide provides the foundational knowledge and protocols to successfully implement this powerful technique.

References

- 1. A new branched proximity hybridization assay for the quantification of nanoscale protein-protein proximity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new branched proximity hybridization assay for the quantification of nanoscale protein–protein proximity | PLOS Biology [journals.plos.org]

- 3. A new branched proximity hybridization assay for the quantification of nanoscale protein–protein proximity - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzoyl-N-phenylhydroxylamine (BPHA): An In-depth Technical Guide to its Application as a Chelating Agent for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-N-phenylhydroxylamine, commonly abbreviated as BPHA, is a versatile organic compound recognized for its significant applications in organic synthesis and analytical chemistry.[1] Its chemical structure contains a hydroxamic acid functional group (-CON(OH)-) which is central to its scientific interest as a powerful chelating agent.[2] Chelation is a type of bonding that involves the formation of two or more separate coordinate bonds between a single central metal atom and a polydentate ligand, resulting in a stable, ring-like structure known as a chelate.[3]